molecular formula C11H7FN2O2 B2460278 3-(3-Fluoro-4-nitrophenyl)pyridine CAS No. 1214342-03-6

3-(3-Fluoro-4-nitrophenyl)pyridine

Cat. No.: B2460278
CAS No.: 1214342-03-6
M. Wt: 218.187
InChI Key: OSRAEPDZOMIARD-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-nitrophenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 3-fluoro-4-nitrophenyl group

Future Directions

Fluorinated organic compounds, such as “3-(3-Fluoro-4-nitrophenyl)pyridine”, play an important role in the synthesis of pharmaceuticals and agrochemicals . The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-nitrophenyl)pyridine can be achieved through several methods. One common approach involves the fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method involves the reaction of pyridine and substituted pyridines with N₂O₅ in an organic solvent to form the N-nitropyridinium ion, which is then reacted with SO₂/HSO₃⁻ in water to yield 3-nitropyridine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-nitrophenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: Catalytic hydrogenation can convert the nitro group to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for catalytic hydrogenation, N₂O₅ for nitration, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include 3-fluoro-4-aminopyridine and other substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Fluoro-4-nitrophenyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in drug discovery and development.

    Industry: It is utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-nitrophenyl)pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-nitropyridine
  • 3-Bromo-4-nitropyridine
  • 3-Fluoro-4-aminopyridine

Uniqueness

3-(3-Fluoro-4-nitrophenyl)pyridine is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-(3-fluoro-4-nitrophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O2/c12-10-6-8(3-4-11(10)14(15)16)9-2-1-5-13-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRAEPDZOMIARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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